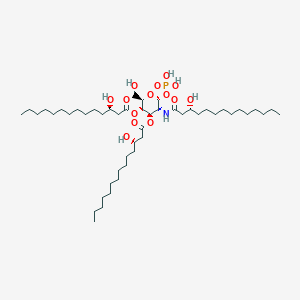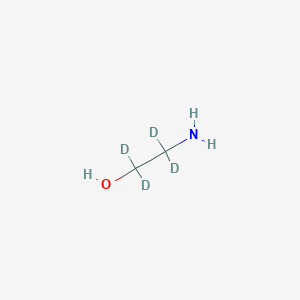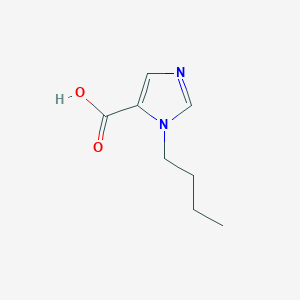
2,6-Dichloro-4-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-nitrophenyl phosphate (DCNP) is a widely used inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate cell signaling pathways by removing phosphate groups from tyrosine residues on proteins. DCNP has been extensively studied for its ability to block PTP activity and its potential therapeutic applications.
Wirkmechanismus
2,6-Dichloro-4-nitrophenyl phosphate inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in an accumulation of phosphorylated proteins and altered cell signaling pathways.
Biochemische Und Physiologische Effekte
2,6-Dichloro-4-nitrophenyl phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice by inhibiting PTP1B activity. 2,6-Dichloro-4-nitrophenyl phosphate has also been shown to inhibit the growth of cancer cells by blocking the activity of SHP-2. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate has been shown to modulate immune cell activation by inhibiting SHP-1 activity.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichloro-4-nitrophenyl phosphate is a useful tool for studying the role of PTPs in cellular processes. Its ability to selectively inhibit PTP activity allows researchers to investigate the specific effects of PTP inhibition on various signaling pathways. However, 2,6-Dichloro-4-nitrophenyl phosphate has some limitations in lab experiments. It is relatively non-specific and can inhibit the activity of other enzymes besides PTPs. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,6-Dichloro-4-nitrophenyl phosphate. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate and other PTP inhibitors may have potential therapeutic applications for diseases such as diabetes and cancer. Further studies are needed to investigate the safety and efficacy of these inhibitors in humans.
Synthesemethoden
2,6-Dichloro-4-nitrophenyl phosphate can be synthesized through a multistep process involving the reaction of 2,6-dichloro-4-nitrophenol with phosphorus oxychloride and triethylamine. The resulting product is purified through recrystallization and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-nitrophenyl phosphate has been used in numerous scientific studies to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. 2,6-Dichloro-4-nitrophenyl phosphate has been used to study the effects of PTP inhibition on insulin signaling, cancer cell growth, and immune cell activation.
Eigenschaften
CAS-Nummer |
112028-49-6 |
|---|---|
Produktname |
2,6-Dichloro-4-nitrophenyl phosphate |
Molekularformel |
C6H4Cl2NO6P |
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
(2,6-dichloro-4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Cl2NO6P/c7-4-1-3(9(10)11)2-5(8)6(4)15-16(12,13)14/h1-2H,(H2,12,13,14) |
InChI-Schlüssel |
OBFPUWKJCNIVNM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
112028-49-6 |
Synonyme |
2,6-dichloro-4-nitrophenyl phosphate DCNP-P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)







